Researchers incorporating N-methylated tranexamic acid residues into Boc-strategy SPPS face laborious on-resin methylation and instability of unprotected analogs. Boc-N-methyl-tranexamic acid (CAS 165947-29-5) resolves both: the pre-installed N-methyl group eliminates on-resin modification while Boc ensures compatibility with standard TFA cleavage. Supplied as a white crystalline powder at ≥99% (HPLC) purity, it minimizes coupling byproducts.
• Enables direct SPPS incorporation of N-methyl-tranexamic acid residues
• Enhances peptide metabolic stability, membrane permeability, and conformational control
• Store at 0-8°C; ships ambient; non-hazardous for transport
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Cat. No.B1363550
⚠ Attention: For research use only. Not for human or veterinary use.
Boc-N-methyl-tranexamic acid: Protected Amino Acid Building Block
Boc-N-methyl-tranexamic acid (CAS 165947-29-5) is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the N-methylated amine of the trans-4-aminomethylcyclohexane carboxylic acid scaffold . It is supplied as a white crystalline powder with a purity of ≥99% (HPLC) and a molecular formula of C₁₄H₂₅NO₄ (MW 271.36) . The compound serves as a key intermediate in the synthesis of antifibrinolytic agents and is widely employed in solid-phase peptide synthesis (SPPS) to introduce N-methylated tranexamic acid residues with enhanced stability and controlled reactivity .
StrategyBoc-strategy SPPS building block
ModificationPre-installed N-methyl group for permeability/stability research
Supply formCrystalline powder; high chromatographic purity (HPLC)
Why Generic Analogs Fall Short for This Building Block
Boc-N-methyl-tranexamic acid occupies a unique intersection of two critical structural features—Boc-based amine protection and N-methylation—that are not simultaneously present in any single close analog. Boc-tranexamic acid (CAS 27687-14-5) lacks the N-methyl group, forfeiting the enhanced metabolic stability, membrane permeability, and peptide conformational control conferred by N-methylation [1]. Conversely, Fmoc-N-methyl-tranexamic acid (CAS 173690-50-1) carries the N-methyl group but employs an Fmoc protecting group, which is incompatible with Boc-strategy SPPS and imposes a significantly higher molecular weight (393.48 vs. 271.36) . Unprotected tranexamic acid (CAS 1197-18-8) lacks both the protecting group and the N-methyl modification, making it unsuitable for direct incorporation into peptide chains. These orthogonal differences mean that substituting any of these analogs compromises either the synthetic strategy, the biological performance of the final peptide, or both.
Target
Potential Substitute
Why It May Not Transfer
Boc-N-methyl-tranexamic acid
Boc-tranexamic acid (CAS 27687-14-5)
Lacks N-methyl group; peptides may not reproduce class‑level permeability and stability improvements associated with N-methylation.
Boc-N-methyl-tranexamic acid
Fmoc-N-methyl-tranexamic acid (CAS 173690-50-1)
Fmoc protection is incompatible with Boc-strategy SPPS; requires different deprotection chemistry, resins, and side-chain protection schemes.
Boc-N-methyl-tranexamic acid
Unprotected tranexamic acid (CAS 1197-18-8)
No protecting group; cannot be directly incorporated into peptide chains and lacks orthogonal N-methyl functionality.
[1] Ghasemy S, et al. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles. Bioorg Med Chem. 2018;26(8):2099-2106. PMID: 29567297. View Source
Quantitative Performance vs. Closest Analogs
Higher Chromatographic Purity for More Efficient Coupling
Boc-N-methyl-tranexamic acid is supplied with a minimum HPLC purity of ≥99%, whereas the closest N-methyl-lacking analog, Boc-tranexamic acid, is routinely offered at ≥97% (HPLC) . This 2-percentage-point purity advantage reduces the burden of byproduct removal and increases the yield of downstream peptide coupling reactions.
HPLC PuritySpecification review
≥99%
Higher input purity may reduce byproduct burden and improve coupling efficiency.
Supplier specification vs. ≥97% for Boc-tranexamic acid; confirm with lot analysis.
PurityHPLCPeptide Synthesis
Evidence Dimension
Chromatographic purity (HPLC area%)
Target Compound Data
≥ 99% (HPLC)
Comparator Or Baseline
Boc-tranexamic acid: ≥ 97% (HPLC)
Quantified Difference
+2 percentage points higher minimum purity
Conditions
HPLC analysis; vendor certificate of analysis specifications (Chem-Impex International)
Why This Matters
Higher input purity translates directly to higher crude peptide purity and simplifies preparative HPLC purification, saving both time and solvent costs in peptide synthesis workflows.
PurityHPLCPeptide Synthesis
Lower Melting Point for Improved Solubility
The melting point of Boc-N-methyl-tranexamic acid spans 86–106 °C, which is approximately 30–50 °C lower than the 135–138 °C melting point reported for Boc-tranexamic acid . The lower melting range reflects the disruption of crystal packing by the N-methyl group and can facilitate dissolution in organic solvents during coupling reactions, reducing the need for extended sonication or heating.
Melting pointReported
86–106 °Cvs.135–138 °C (Boc-tranexamic acid)
Lower melting range may facilitate faster dissolution in SPPS solvents (DMF, DCM).
Literature values; actual handling may vary.
Melting PointPhysical FormHandling
Evidence Dimension
Melting point
Target Compound Data
86 – 106 °C
Comparator Or Baseline
Boc-tranexamic acid: 135 – 138 °C
Quantified Difference
~30–50 °C lower onset of melting
Conditions
Literature melting point; open capillary method (Chem-Impex and AK Scientific data sheets)
Why This Matters
A lower melting point often correlates with improved solubility in common peptide synthesis solvents (DMF, DCM), enabling faster dissolution and more homogeneous reaction mixtures during manual and automated SPPS.
Melting PointPhysical FormHandling
Orthogonal Boc Protection for Seamless SPPS Integration
Boc-N-methyl-tranexamic acid (MW 271.36) is designed for Boc-strategy SPPS, wherein the Boc group is removed with TFA while the peptide remains anchored to the resin. Its direct Fmoc-protected counterpart, Fmoc-N-methyl-tranexamic acid (MW 393.48), is 122 g/mol heavier and requires piperidine-mediated deprotection, making it incompatible with Boc-strategy protocols . For laboratories committed to Boc-chemistry workflows—often preferred for difficult sequences or when synthesizing peptide acids—the Boc-protected building block is the only directly compatible option that also delivers the N-methyl functionality.
Protecting strategyMethod context
Boc (MW 271.36)vs.Fmoc (MW 393.48)
Boc group integrates into Boc-SPPS without altering resin or side-chain protection.
Orthogonal deprotection (TFA vs. piperidine); MW difference −122 Da.
MW difference: -122.12 Da (lower); orthogonal deprotection chemistry (TFA vs. piperidine)
Conditions
Standard SPPS protocols: Boc-strategy (TFA deprotection) vs. Fmoc-strategy (piperidine deprotection)
Why This Matters
Choosing the wrong protecting group forces a change in the entire synthesis platform, potentially requiring new resins, side-chain protection schemes, and cleavage conditions; selecting Boc-N-methyl-tranexamic acid ensures seamless integration into existing Boc-SPPS infrastructure.
N-Methylation for Enhanced Permeability and Stability
N-Methylation of amino acid residues is a validated strategy to increase peptide lipophilicity and membrane permeability while reducing susceptibility to proteolytic degradation. In systematic studies of N-methylated peptide libraries, Ghasemy et al. demonstrated that N-methylation consistently enabled previously impermeant peptides to cross artificial membranes in the PAMPA assay [1]. Although no head-to-head peptide dataset comparing Boc-N-methyl-tranexamic acid with Boc-tranexamic acid is publicly available, the class-level evidence strongly supports that peptides incorporating the N-methyl-tranexamic acid residue will exhibit superior permeability and stability relative to those containing the non-methylated tranexamic acid residue.
N-Methyl effectClass-level inference
Class-level evidence
N-Methylation may improve peptide permeability and proteolytic stability compared with non-methylated residues.
No direct tranexamic acid‑specific peptide data; based on PAMPA and UPLC library studies [1].
Peptide membrane permeability and proteolytic stability
Target Compound Data
Contains N-methyl group on the tranexamic acid amine
Comparator Or Baseline
Boc-tranexamic acid: no N-methyl group (primary amine after deprotection)
Quantified Difference
No direct tranexamic acid-specific data; class-level data show N-methylation converts non-permeant peptides to permeant (PAMPA) and increases lipophilicity [1].
Conditions
Class-level inference from N-methylated peptide libraries analyzed by PAMPA and UPLC retention time measurements [1].
Why This Matters
For researchers developing peptide-based therapeutics or probes, the N-methyl group in this building block offers a pre-installed modification that can improve the drug-likeness and biological half-life of the final peptide without additional post-synthetic modification steps.
[1] Ghasemy S, et al. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles. Bioorg Med Chem. 2018;26(8):2099-2106. PMID: 29567297. View Source
Key Research and Industrial Applications
Boc-SPPS of N-Methylated Antifibrinolytic Peptidomimetics
Boc-N-methyl-tranexamic acid is directly compatible with Boc-strategy SPPS, where the Boc group is removed under standard TFA conditions without affecting acid-labile side-chain protecting groups. Its ≥99% purity minimizes coupling byproducts, while the pre-installed N-methyl group eliminates the need for difficult on-resin N-methylation of the tranexamic acid residue. This makes it the building block of choice for constructing N-methylated peptidomimetics that retain the antifibrinolytic pharmacophore of tranexamic acid while gaining improved metabolic stability .
Synthesis of Prodrugs and Drug-Delivery Conjugates
The Boc protection allows selective amine liberation under mild acidic conditions, enabling the attachment of the tranexamic acid scaffold to carrier molecules, polymers, or prodrug moieties. The N-methyl group enhances the lipophilicity of the resulting conjugate, which can improve membrane permeability of the final drug-delivery system. The lower melting point (86–106 °C) facilitates dissolution in organic solvents typically used for conjugation chemistry .
Biochemical Probe Development for Plasminogen Interactions
Tranexamic acid is a well-characterized ligand of plasminogen kringle domains. Incorporating Boc-N-methyl-tranexamic acid into fluorescent or affinity probes provides a protected intermediate that can be deprotected and conjugated to reporter groups. The N-methyl group offers a steric and electronic perturbation that can be exploited to probe structure–activity relationships (SAR) in plasminogen binding, as N-methylation is known to influence both conformation and binding kinetics in peptide ligands [1].
Application
Selection Property
Validation Focus
Boc-SPPS of N‑methylated antifibrinolytic peptidomimetics
Boc-strategy compatibility; pre‑installed N‑methyl group
Coupling efficiency; crude peptide purity by HPLC
Synthesis of prodrug conjugates and delivery systems
Mild Boc deprotection; enhanced lipophilicity from N‑methyl
Conjugation yield; solubility in organic solvents
Biochemical probe development for plasminogen interactions
Protected intermediate; steric/electronic perturbation from N‑methyl
Binding kinetics (SAR); conformational effects
[1] Ghasemy S, et al. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles. Bioorg Med Chem. 2018;26(8):2099-2106. PMID: 29567297. View Source
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